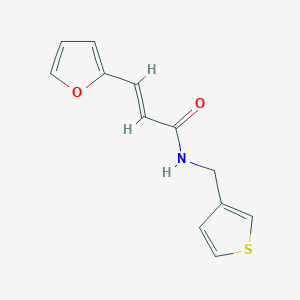

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide typically involves the following steps:

Preparation of the starting materials: The synthesis begins with the preparation of furan-2-carbaldehyde and thiophen-3-ylmethylamine.

Formation of the acrylamide: The key step involves the reaction between furan-2-carbaldehyde and thiophen-3-ylmethylamine in the presence of a base such as sodium hydroxide to form the corresponding imine.

Addition of acrylamide: The imine is then reacted with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that acrylamide derivatives, including (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide, exhibit potential anticancer properties. A comparative analysis of structurally similar compounds suggests that the unique combination of heterocycles in this compound may confer distinct biological activities compared to other acrylamide derivatives. For instance, compounds with furan and thiophene moieties have been linked to cytotoxic effects against various cancer cell lines .

Neuropathic Pain Management

A study investigated the pharmacological activity of related compounds in a mouse model of oxaliplatin-induced neuropathic pain. The results indicated that these compounds could modulate nicotinic acetylcholine receptors, suggesting a potential role in pain management and anti-inflammatory applications . Specifically, the compound's interaction with voltage-gated calcium channels may provide insights into its mechanisms for antinociceptive activity.

Polymerization

The acrylamide functional group allows this compound to be utilized as a building block in polymer synthesis. Its ability to undergo radical polymerization makes it valuable for creating polymeric materials with tailored properties for specific applications. This includes potential uses in coatings, adhesives, and biomedical devices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Anticancer Activity | Evaluated the anticancer potential of acrylamide derivatives | Demonstrated cytotoxic effects on cancer cell lines; highlighted the role of structural features in biological activity |

| Neuropathic Pain Study | Investigated pain-relieving properties | Found modulation of nicotinic receptors; suggested therapeutic potential for neuropathic pain management |

| Polymerization Research | Explored polymer synthesis applications | Confirmed suitability of acrylamide derivatives for creating functional polymers |

Mécanisme D'action

The mechanism of action of (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its furan and thiophene rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

(E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

(E)-3-(furan-2-yl)-N-(pyridin-3-ylmethyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable molecule for further research and development.

Activité Biologique

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is a synthetic organic compound characterized by the presence of furan and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and comparative analysis with similar compounds.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| CAS Number | 1331723-38-6 |

These properties contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acrylamide derivatives, including this compound. The compound exhibits moderate to good activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

This dual activity against bacteria and fungi positions the compound as a versatile agent in treating infections .

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve interactions with cellular targets that disrupt microbial growth and replication. The presence of furan and thiophene rings may enhance its ability to penetrate cell membranes and interact with essential biomolecules.

Comparative Analysis

When compared to similar compounds, such as (E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide and (E)-3-(furan-2-yl)-N-(pyridin-3-ylmethyl)acrylamide, the unique structure of this compound provides distinct electronic and steric properties that influence its reactivity and biological efficacy .

Case Studies

- Anxiolytic Effects : In a study involving a related furan derivative, it was found that compounds with similar structures can act as positive allosteric modulators of nicotinic acetylcholine receptors, which are implicated in anxiety regulation . This suggests potential anxiolytic effects for this compound as well.

- Antimicrobial Efficacy : A recent investigation into various acrylamide derivatives demonstrated that modifications in the side chains significantly affect their antimicrobial properties, indicating that further research on this compound could yield insights into optimizing its structure for enhanced activity .

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(4-3-11-2-1-6-15-11)13-8-10-5-7-16-9-10/h1-7,9H,8H2,(H,13,14)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZISWRQLGVQUAU-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.